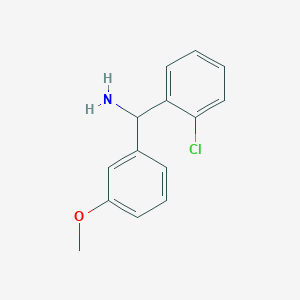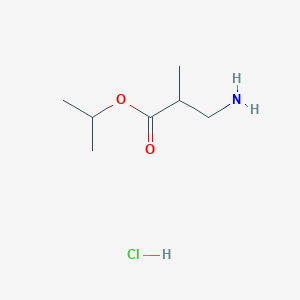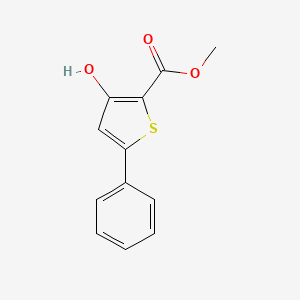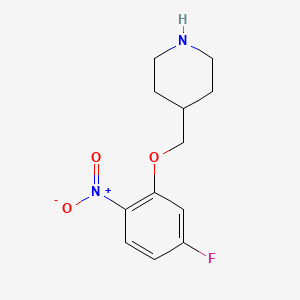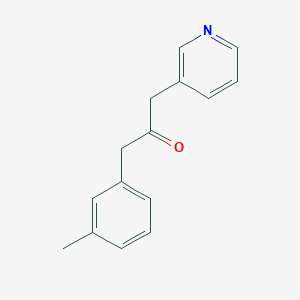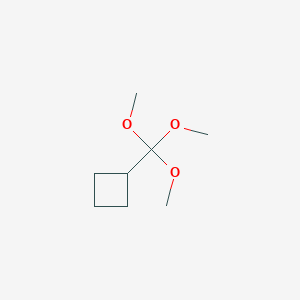
(Trimethoxymethyl)cyclobutane
Descripción general
Descripción
(Trimethoxymethyl)cyclobutane is a chemical compound with a molecular weight of 160.21 . It has a four-membered ring structure and contains three ether groups .
Molecular Structure Analysis
The molecule contains a total of 27 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 four-membered ring, and 3 aliphatic ethers .Physical And Chemical Properties Analysis
(Trimethoxymethyl)cyclobutane is a compound with a molecular weight of 160.21 . The physical properties of cycloalkanes can be explained by their molecular structure and relative size .Aplicaciones Científicas De Investigación
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are widely distributed in a variety of natural products that feature diverse pharmaceutical activities and intricate structural frameworks. The [2+2] cycloaddition is a primary method for synthesizing cyclobutanes, which are prevalent in drugs and drug prototypes with antibacterial, anti-viral, and immunosuppressant properties .
Medicinal Chemistry and Drug Design
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry. For instance, to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, pharmaceuticals have incorporated cyclobutane motifs .
Development of JAK1/JAK3 Receptor Medications
In the treatment of rheumatoid arthritis, cyclobutane structures have been used to increase the selectivity towards the JAK1 receptor. For example, Abrocitinib, a sulphonamide derivative approved by the FDA, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure .
Enantioselective Synthesis Strategies
Enantioselective [2+2]-cycloaddition strategies have been employed to construct cyclobutane motifs from allene and olefin, showcasing the versatility of cyclobutane in asymmetric synthesis .
Synthesis of Terpenoids, Meroterpenoids, and Alkaloids
Cyclobutane-containing secondary metabolites, identified as terpenoids, meroterpenoids, and alkaloids, are biosynthesized by a range of organisms from land plants to marine life forms. This indicates the importance of cyclobutane in biological evolution and its potential medicinal value .
Propiedades
IUPAC Name |
trimethoxymethylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-9-8(10-2,11-3)7-5-4-6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGQIILSQBIHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethoxymethyl)cyclobutane | |
CAS RN |
1494255-38-7 | |
| Record name | (trimethoxymethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



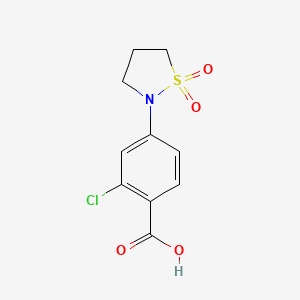
![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)
![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)
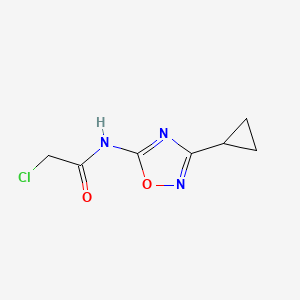
![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
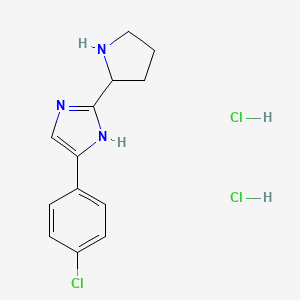
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)

